![molecular formula C18H19NO5 B4972961 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid
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Overview
Description
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid, also known as BFAA, is a synthetic compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid acts as a small molecule inhibitor by targeting specific signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to have various biochemical and physiological effects, including inhibition of cell growth, reduction of pro-inflammatory cytokine production, and neuroprotective effects. 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid in lab experiments is its specificity in targeting specific signaling pathways. This allows for more precise and targeted research. However, a limitation of using 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further explore its mechanism of action and its interactions with other signaling pathways. Additionally, research can be done to optimize the synthesis method of 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid to increase its yield and purity.
Synthesis Methods
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid can be synthesized using a multistep process involving the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-furylacrylic acid. The final product is obtained after purification through recrystallization.
Scientific Research Applications
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to have neuroprotective effects.
properties
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-3-10-23-14-8-6-13(7-9-14)17(20)19-16(18(21)22)12-15-5-4-11-24-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20)(H,21,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLGUCRHJGTHR-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid |
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